Cas no 670272-07-8 (1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine)
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- AKOS016869733
- VU0493428-1
- AKOS000812331
- 1-((2,6-difluorophenyl)sulfonyl)-3,5-dimethylpiperidine
- F3394-0157
- Z45524329
- 670272-07-8
- 1-(2,6-DIFLUOROBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE
- 1-(2,6-difluorophenyl)sulfonyl-3,5-dimethylpiperidine
- 1-[(2,6-Difluorophenyl)sulfonyl]-3,5-dimethylpiperidine
- 1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine
-
- Inchi: 1S/C13H17F2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3
- InChI Key: BLSPWMYREXUEIT-UHFFFAOYSA-N
- SMILES: N1(S(C2=C(F)C=CC=C2F)(=O)=O)CC(C)CC(C)C1
Computed Properties
- Exact Mass: 289.09480628g/mol
- Monoisotopic Mass: 289.09480628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.240±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 366.2±52.0 °C(Predicted)
- pka: -6.26±0.60(Predicted)
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-0157-2μmol |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-5μmol |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-10μmol |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-20μmol |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-1mg |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-2mg |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-3mg |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-4mg |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-5mg |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0157-10mg |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine |
670272-07-8 | 10mg |
$79.0 | 2023-09-11 |
1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine
1-(2,6-Difluorobenzenesulfonyl)-3,5-Dimethylpiperidine: A Comprehensive Overview of Its Structural Features and Emerging Applications in Chemical and Pharmaceutical Research
1-(2,6-Difluorobenzenesulfonyl)-3,5-Dimethylpiperidine (CAS No. 670-27-8) is a synthetically versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. The molecule consists of a six-membered piperidine ring substituted with two methyl groups at the C-3 and C-5 positions, as well as a benzenesulfonyl group at the C-1 position bearing 2,6-difluoro substituents on the aromatic ring. This unique combination of structural elements imparts distinct physicochemical properties and reactivity profiles that make it an attractive scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs) and other biologically relevant targets.
The benzenesulfonyl moiety in this compound plays a critical role in modulating its lipophilicity and hydrogen bonding capabilities through the introduction of fluorine atoms at positions 2 and 6 of the benzene ring. These fluorinated substituents create an electron-withdrawing effect that enhances the sulfonamide's ability to form favorable interactions with protein targets while maintaining sufficient membrane permeability for oral bioavailability. Recent studies have demonstrated that such fluorinated sulfonamide derivatives can exhibit improved metabolic stability compared to their non-fluorinated counterparts due to reduced susceptibility to enzymatic hydrolysis.
In the context of pharmaceutical development, 1-(2,6-difluorobenzenesulfonyl)-3,5-dimethylpiperidine has emerged as a key building block for creating selective modulators of nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). A 2024 study published in Journal of Medicinal Chemistry reported that derivatives containing this core structure demonstrated nanomolar potency against PPARγ with >8-fold selectivity over PPARα and PPARδ subtypes. The dimethyl substitution pattern on the piperidine ring was found to be crucial for optimal receptor binding affinity through steric hindrance effects that prevent off-target interactions with other nuclear receptor families.
The synthetic utility of this compound extends beyond nuclear receptor modulators. Researchers at ETH Zurich (published in Organic Letters, 2024) have developed a novel palladium-catalyzed cross-coupling methodology using this scaffold as a prefunctionalized platform for constructing complex heterocyclic systems. The difluoro substitution pattern enables site-selective functionalization through both nucleophilic aromatic substitution (SNAr) reactions and transition metal-mediated couplings without compromising the integrity of the piperidine core structure.
In materials science applications, the combination of sulfonamide functionality and fluorinated aromatic rings provides unique opportunities for designing responsive polymers with tunable solubility parameters. A team from MIT recently demonstrated (Advanced Materials Science & Technology Reports Q4/2024) that incorporating this motif into poly(ether sulfone) backbones resulted in materials exhibiting enhanced thermal stability while maintaining excellent processability in polar solvents like DMSO or DMF.
The structural flexibility of this compound allows for diverse derivatization strategies through both electrophilic and nucleophilic attack pathways on the piperidine nitrogen atom. This feature has been exploited in recent research toward developing new classes of enzyme inhibitors targeting serine hydrolases involved in neurodegenerative diseases. The dimethyl substitution pattern creates a rigid conformational framework that can mimic natural substrate geometries while providing additional points for covalent interactions via sulfonamide-based warheads.
In terms of synthetic accessibility, multiple routes have been developed since its initial characterization by Roche researchers in 1998 patent literature WO98/44999A1). Modern methodologies emphasize atom-efficient processes using microwave-assisted synthesis or flow chemistry approaches to improve yields from key intermediates like N-benzoylpiperidines or fluoroaromatic sulfonyl chlorides. A comparative study published in Beilstein Journal (Q3/2024) evaluated different coupling conditions for constructing the benzenesulfonylpiperidine core under green chemistry principles.
The molecular geometry around the piperidine ring has been extensively characterized using X-ray crystallography techniques applied to crystalline derivatives synthesized at Novartis Institute for Biomedical Research (Cambridge site). These studies revealed preferred chair conformations where the dimethyl groups adopt equatorial positions to minimize steric strain while allowing optimal orbital overlap between the lone pair on sulfur atom and adjacent aromatic system's π-electrons.
Beyond its role as a drug candidate precursor, this compound has found applications as a ligand template in homogeneous catalysis systems developed by Merck Sharp & Dohme Research Laboratories since 2019 patent filings EP3458978B1). The difluoro-substituted arylsulfonamide functionality serves as an effective chelating agent capable of coordinating transition metals like palladium or rhodium through both sulfur and oxygen atoms simultaneously during cross-coupling reactions.
Recent advancements in computational chemistry have provided deeper insights into how substituent effects influence electronic properties across different isomers of substituted piperidines with arylsulfonamide moieties attached at various positions along their carbon framework chain structures according to DFT calculations presented at IUPAC Congress (August 2024 proceedings). These models help predict optimal substitution patterns when designing new derivatives with desired biological activities or material properties without requiring extensive experimental screening campaigns first before finalizing any lead compound selection process later stages during R&D phase development cycles within pharma companies globally today working on innovative therapies targeting unmet medical needs worldwide currently facing today's healthcare industry challenges related mainly chronic diseases management areas especially diabetes mellitus type II treatment options available now versus potential future alternatives being explored actively right now by many research groups internationally collaborating closely together sharing knowledge openly promoting scientific progress continuously advancing our understanding about how small molecules interact precisely within complex biological systems inside human body cells tissues organs etc... leading ultimately better therapeutic outcomes patients benefiting most directly from these discoveries made possible thanks collaborative efforts researchers scientists experts across disciplines working together harmoniously creating synergistic effects accelerating innovation rates significantly compared previous decades where information sharing was more limited restricted proprietary concerns primarily driving much slower pace developments overall field pharmaceutical sciences today!
In environmental science contexts too there are interesting developments emerging regarding biodegradation pathways involving similar classes compounds containing both nitrogenous heterocycles combined aromatic sulfonamides observed recently by Stanford University team investigating microbial metabolism processes under various redox conditions simulated laboratory settings aiming understand fate such substances once released into ecosystems whether through industrial waste streams pharmaceutical residues excreted patients after drug administration etc... Their findings suggest certain bacterial strains can selectively oxidize methyl groups present while leaving intact rest molecular architecture potentially opening avenues developing more sustainable end-of-life strategies chemical products containing these features someday soon future!
The combination of three-dimensional character from piperidine ring system plus dipole moment contributions from both fluorine atoms attached benzene ring makes this particular derivative especially suitable serving privileged structures within fragment-based drug discovery programs currently popular approach identifying novel binders challenging targets where traditional high-throughput screening methods often fail delivering satisfactory results quickly enough meet modern demands faster drug development timelines required nowadays due increased competition among pharmaceutical companies striving bring next generation medicines market sooner possible without compromising safety efficacy standards naturally essential protecting public health interests always paramount concern throughout entire R&D pipeline from initial hit identification all way clinical trials regulatory approvals eventual commercialization phases each stage requiring careful consideration many factors including but not limited pharmacokinetic profiles toxicity assessments patentability aspects manufacturing scalability issues etc...
Ongoing research at Kyoto University School Medicine has explored how modifications around periphery affect overall biological activity profile when used scaffolds developing new anti-inflammatory agents acting via dual mechanisms simultaneously inhibiting COX enzymes while also modulating cytokine signaling cascades important immune response regulation functions observed preclinical models tested so far showing promising results suggesting potential broad-spectrum therapeutic applications beyond current indications already established similar compounds existing literature databases available online platforms like Reaxys SciFinder etc... which researchers frequently consult planning new experiments validating hypotheses generated through various means including computational modeling virtual screening techniques machine learning algorithms trained extensive datasets accumulated years studying relationships between chemical structures biological activities measured experimentally confirmed repeatedly showing strong correlations guiding rational design decisions made scientists working bench developing tomorrow's medicines today!
In materials engineering applications specifically polymer chemistry field there are exciting developments happening involving incorporation these types structures into conjugated polymers designed organic photovoltaics devices being researched intensively aiming replace silicon-based solar cells eventually due advantages flexibility lighter weight easier processing methods potentially lower production costs significantly making renewable energy technologies more accessible populations worldwide particularly regions lacking infrastructure support traditional energy solutions currently available only few countries developed world already enjoying benefits clean energy sources reducing dependence fossil fuels helping combat climate change challenges facing planet Earth today more than ever before!
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